molecular formula C5H10ClN B1603578 3-(Chloromethyl)pyrrolidine CAS No. 876509-14-7

3-(Chloromethyl)pyrrolidine

Cat. No.: B1603578
CAS No.: 876509-14-7
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a chloromethyl group attached to the third carbon atom

Scientific Research Applications

3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional group compatibility.

Safety and Hazards

While specific safety and hazard information for 3-(Chloromethyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, ingestion, or skin contact, and using the compound only in well-ventilated areas .

Future Directions

Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological and medicinal importance . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthetic strategies for their preparation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can yield the corresponding methylpyrrolidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydroxide, potassium carbonate)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products:

  • Substituted pyrrolidines
  • Aldehydes and carboxylic acids
  • Methylpyrrolidine derivatives

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrrolidine is primarily related to its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity makes it a valuable tool in medicinal chemistry for the development of drugs that target specific molecular pathways.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the chloromethyl group.

    3-Methylpyrrolidine: A derivative with a methyl group instead of a chloromethyl group, exhibiting different reactivity and applications.

    3-(Hydroxymethyl)pyrrolidine: A compound with a hydroxymethyl group, used in different synthetic and biological contexts.

Uniqueness: 3-(Chloromethyl)pyrrolidine is unique due to its chloromethyl group, which imparts distinct reactivity, particularly in substitution and alkylation reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621297
Record name 3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876509-14-7
Record name 3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)pyrrolidine
Reactant of Route 2
3-(Chloromethyl)pyrrolidine
Reactant of Route 3
3-(Chloromethyl)pyrrolidine
Reactant of Route 4
3-(Chloromethyl)pyrrolidine
Reactant of Route 5
3-(Chloromethyl)pyrrolidine
Reactant of Route 6
3-(Chloromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.